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Compound of Interest

Compound Name: BMS-817378

Cat. No.: B560353 Get Quote

For Researchers, Scientists, and Drug Development Professionals

BMS-817378, also known as BMS-777607, is a potent small molecule inhibitor targeting a

specific family of receptor tyrosine kinases. Understanding its cross-reactivity profile is

paramount for accurate interpretation of experimental results and for predicting potential on-

and off-target effects in therapeutic applications. This guide provides a comparative analysis of

the kinase selectivity of BMS-817378 against other multi-kinase inhibitors, supported by

available experimental data.

Comparative Kinase Inhibition Profile
The inhibitory activity of BMS-817378 and selected alternative inhibitors, Foretinib and

Cabozantinib, against a panel of kinases is summarized below. These inhibitors share

overlapping targets, particularly within the MET and TAM (Tyro3, Axl, Mer) kinase families,

making a direct comparison of their selectivity profiles highly relevant.
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Kinase Target
BMS-817378 (IC50,
nM)

Foretinib (IC50, nM)
Cabozantinib (IC50,
nM)

Primary Targets

c-Met (MET) 3.9[1][2] 0.4[3] 1.3

Axl 1.1[1][2] - 7

Ron 1.8[1][2] 3.0[3] -

Tyro3 4.3[1][2] - -

Key Off-Targets

VEGFR2 (KDR)
>156 (40-fold

selective)[1][2]
0.9[3] 0.035

Lck
>156 (40-fold

selective)[1][2]
- -

TrkA
>156 (40-fold

selective)[1][2]
- -

TrkB
>156 (40-fold

selective)[1][2]
- -

Mer 14[4] - -

FLT3 - - 12

KIT - 6.7 4.6

RET - - 5.2

Aurora B - - -

Note: IC50 values can vary between different studies due to variations in experimental

conditions. Data should be interpreted as a relative comparison of potency.

BMS-817378 demonstrates high potency against its primary targets in the low nanomolar

range.[1][2] It is reported to be over 40-fold more selective for these Met-related targets

compared to kinases like Lck, VEGFR-2, and TrkA/B, and exhibits over 500-fold greater
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selectivity against a broader panel of receptor and non-receptor kinases.[1][2] This suggests a

favorable selectivity profile for BMS-817378.

Signaling Pathway Inhibition
The following diagram illustrates the primary signaling pathways targeted by BMS-817378.
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Caption: Inhibition of c-Met, Axl, Ron, and Tyro3 by BMS-817378 blocks downstream signaling

pathways.

Experimental Protocols
The determination of kinase inhibition profiles, typically as IC50 values, is performed using

various biochemical assays. Below are generalized protocols for common luminescence and

fluorescence-based kinase assays.

Luminescence-Based Kinase Assay (e.g., ADP-Glo™)
This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase

reaction. The ADP is converted to ATP, which is then used by luciferase to generate a

luminescent signal.

Materials:

Recombinant Kinase (e.g., c-Met, Axl, Ron, Tyro3)

Kinase-specific substrate

ATP

BMS-817378 and other test compounds

Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

ADP-Glo™ Kinase Assay Kit (or similar)

White, opaque multi-well plates

Procedure:

Compound Plating: Prepare serial dilutions of the test compounds in the assay plate. Include

controls for 100% kinase activity (DMSO vehicle) and 0% activity (no enzyme or potent

inhibitor).

Kinase Reaction:
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Prepare a master mix containing the kinase in kinase assay buffer.

Add the kinase solution to the wells containing the test compounds and incubate for a

short period (e.g., 10-15 minutes) at room temperature.

Prepare a solution of substrate and ATP in kinase assay buffer.

Initiate the kinase reaction by adding the substrate/ATP solution to the wells.

Incubate the reaction for a defined period (e.g., 60 minutes) at room temperature or 30°C.

Signal Detection:

Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™

Reagent. Incubate for 40 minutes at room temperature.

Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent

signal via a luciferase reaction. Incubate for 30-60 minutes at room temperature.

Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional

to the amount of ADP produced and thus, the kinase activity.

Data Analysis: Calculate the percent inhibition for each compound concentration relative to

the controls. Determine the IC50 value by fitting the data to a dose-response curve.

Fluorescence-Based Kinase Assay (e.g., HTRF® or
LanthaScreen®)
These assays utilize Förster Resonance Energy Transfer (FRET) to detect kinase activity. A

donor fluorophore (e.g., Europium) and an acceptor fluorophore are used, and a FRET signal is

generated when they are in close proximity, which is modulated by the kinase activity.

Materials:

Recombinant Kinase, often tagged (e.g., GST-tag, His-tag)

Fluorescently labeled substrate or tracer

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b560353?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


ATP (for activity assays)

BMS-817378 and other test compounds

Assay Buffer

Europium-labeled anti-tag antibody

Multi-well plates suitable for fluorescence measurements

Procedure (Binding Assay Example - LanthaScreen®):

Reagent Preparation: Prepare solutions of the test compound, the tagged kinase mixed with

the Europium-labeled antibody, and the fluorescent tracer, each at 3-fold the final desired

concentration.

Assay Assembly: In the assay plate, add equal volumes of the test compound solution, the

kinase/antibody mixture, and the tracer solution.

Incubation: Incubate the plate for 1 hour at room temperature to allow the binding reaction to

reach equilibrium.

Data Acquisition: Read the plate on a fluorescence plate reader capable of time-resolved

FRET measurements, exciting the donor and measuring emission from both the donor and

acceptor.

Data Analysis: Calculate the emission ratio of the acceptor to the donor. The FRET signal will

decrease as the test compound displaces the fluorescent tracer from the kinase's active site.

Determine IC50 values from the dose-response curve.

Conclusion
BMS-817378 is a potent inhibitor of the c-Met and TAM family of receptor tyrosine kinases with

a high degree of selectivity against a broader range of kinases. When compared to other multi-

kinase inhibitors like Foretinib and Cabozantinib, BMS-817378 exhibits a more focused target

profile, which may translate to a more favorable off-target effect profile in a therapeutic setting.

The choice of inhibitor for research or clinical development should be guided by the specific

kinase targets of interest and the desired selectivity profile. The experimental protocols outlined
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provide a foundation for the in-house evaluation and comparison of these and other kinase

inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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